molecular formula C5H9NO2 B13528055 5,7-Dioxa-2-azaspiro[3.4]octane

5,7-Dioxa-2-azaspiro[3.4]octane

Katalognummer: B13528055
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: MFSQRPDOBVWROB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dioxa-2-azaspiro[34]octane is a chemical compound with the molecular formula C5H9NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of 5,7-Dioxa-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches typically use readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to yield the desired compound .

Analyse Chemischer Reaktionen

5,7-Dioxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5,7-Dioxa-2-azaspiro[34]octane has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesIndustrially, it can be used in the production of various chemical intermediates .

Wirkmechanismus

The mechanism of action of 5,7-Dioxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5,7-Dioxa-2-azaspiro[3.4]octane can be compared with other similar spiro compounds, such as 5-Oxa-2-azaspiro[3.4]octane and 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms in the spiro configuration .

Eigenschaften

Molekularformel

C5H9NO2

Molekulargewicht

115.13 g/mol

IUPAC-Name

5,7-dioxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C5H9NO2/c1-5(2-6-1)3-7-4-8-5/h6H,1-4H2

InChI-Schlüssel

MFSQRPDOBVWROB-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CN1)COCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.